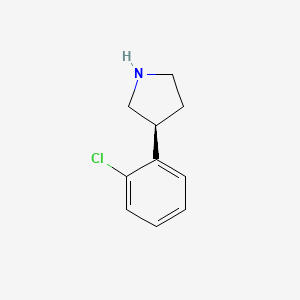

(S)-3-(2-Chlorophenyl)pyrrolidine

Description

BenchChem offers high-quality (S)-3-(2-Chlorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(2-Chlorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(3S)-3-(2-chlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1 |

InChI Key |

RCQFNQQYVSNBOJ-MRVPVSSYSA-N |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC=CC=C2Cl |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of (S)-3-(2-Chlorophenyl)pyrrolidine hydrochloride

[1]

Executive Summary & Chemical Identity

(S)-3-(2-Chlorophenyl)pyrrolidine hydrochloride is a pharmacologically active scaffold characterized by a pyrrolidine ring substituted at the

| Property | Data |

| IUPAC Name | (3S)-3-(2-Chlorophenyl)pyrrolidine hydrochloride |

| CAS Number | 1095545-14-4 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 218.12 g/mol |

| Free Base MW | 181.66 g/mol |

| Chiral Center | C3 (S-configuration) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

Structural Analysis & Stereochemistry

The biological potency of 3-arylpyrrolidines is governed by the absolute configuration at C3. In this molecule, the 2-chlorophenyl group introduces significant steric bulk and lipophilicity compared to the unsubstituted phenyl analog.[1]

-

Conformational Lock: The ortho-chloro substituent restricts the rotation of the phenyl ring relative to the pyrrolidine core due to steric clash with the pyrrolidine methylene protons. This creates a defined 3D pharmacophore often exploited to improve selectivity for specific GPCRs or transporters.

-

Electronic Effect: The chlorine atom acts as an electron-withdrawing group (inductive effect,

), reducing the electron density of the aromatic ring.[1] This modulates

Stereochemical Validation

The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]

-

C3 Priorities:

-

Validation: Ensuring enantiomeric excess (

) is critical. This is typically validated via Chiral HPLC using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H) or by derivatization with Mosher's acid chloride followed by

Synthetic Pathways & Production

High-fidelity synthesis requires avoiding racemization at the C3 center. Two primary routes are established: Asymmetric Synthesis (preferred for scale) and Classical Resolution (preferred for initial discovery).

Route A: Asymmetric Succinic Acid Pathway

This route builds the chiral center early using a chiral auxiliary or pool.

-

Starting Material: 2-(2-Chlorophenyl)succinic acid.[1]

-

Cyclization: Condensation with urea or benzylamine to form the cyclic imide (pyrrolidine-2,5-dione).[1]

-

Reduction: Strong reduction of the imide using

or -

Salt Formation: Treatment with anhydrous HCl in diethyl ether precipitates the salt.

Route B: Classical Resolution (Self-Validating Protocol)

For racemic mixtures, resolution via diastereomeric salt formation is robust.[1]

-

Resolving Agent: (

)-(+)-Tartaric acid or ( -

Solvent System: Ethanol/Water (9:1).

-

Mechanism: The (

)-amine form forms a less soluble diastereomeric salt with the resolving acid, crystallizing out of solution.

Figure 1: Synthetic workflow comparing direct reduction and chiral resolution pathways.

Spectroscopic Characterization

To ensure scientific integrity, the identity of the compound must be cross-verified using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

The 2-chloro substituent breaks the symmetry of the aromatic region and deshields the C3 proton.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Ammonium NH | 9.20 - 9.80 | Broad Singlet | 2H | Exchangeable protons ( |

| Aromatic H | 7.40 - 7.60 | Multiplet | 4H | 2-Cl substitution creates a complex ABCD system.[1] H-3' and H-6' are distinct.[1] |

| C3-H (Benzylic) | 3.60 - 3.80 | Multiplet | 1H | Deshielded by the aromatic ring and inductive effect of Cl.[1] |

| C2-H / C5-H | 3.20 - 3.50 | Multiplet | 3H | Protons |

| C2-H / C4-H | 2.90 - 3.10 | Multiplet | 1H | Remaining |

| C4-H (Methylene) | 1.90 - 2.30 | Multiplet | 2H |

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+

-

Molecular Ion (

): 182.07 m/z (for -

Isotope Pattern: A distinct 3:1 ratio between m/z 182 and 184 confirms the presence of a single Chlorine atom. This is a critical self-check for identity.[1]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in neuropharmacology.

-

Monoamine Transporter Inhibition: The 3-phenylpyrrolidine core mimics the distance between the aromatic centroid and the basic nitrogen found in neurotransmitters (serotonin, norepinephrine). The 2-chloro substituent often improves selectivity for the Norepinephrine Transporter (NET) by filling a hydrophobic sub-pocket.

-

Anticonvulsant Activity: Derivatives of this scaffold (specifically the succinimide precursors) have shown efficacy in maximal electroshock (MES) seizure models, acting as sodium channel blockers.

-

Scaffold Hopping: It serves as a conformationally restricted analog of phenethylamine, used to rigidify flexible chains in drug optimization to lower entropic penalties upon binding.[1]

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Handling & Stability

-

Hygroscopicity: Hydrochloride salts of secondary amines are typically hygroscopic.

-

Storage: Store at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, which can lead to deliquescence and difficulty in handling.[1]

-

Safety: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

-

Synthesis & Anticonvulsant Activity: Obniska, J., et al. "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides."[1] Molecules, 2021.[1][5][4] Link

-

Chiral Resolution Protocols: BenchChem Application Notes. "Chiral Resolution of Pyrrolidine Derivatives by HPLC." Link

-

Metabolic Pathways: "Metabolism of 3-(p-chlorophenyl)pyrrolidine."[1] Journal of Medicinal Chemistry, 1989.[1] Link

-

Patent Literature: "Chiral pyrrolidine derivatives and methods for preparing compounds thereof." US Patent Application 20060025468. Link

Sources

- 1. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]

- 2. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-(2-Chlorophenyl)pyrrolidine chiral building block for drug discovery

Chiral Building Block for Neurotherapeutic Drug Discovery

Executive Summary

3-(2-Chlorophenyl)pyrrolidine represents a privileged scaffold in medicinal chemistry, particularly within the design of monoamine transporter inhibitors (SERT, NET, DAT) and sigma receptor ligands. Unlike its para- and meta-substituted analogs, the 2-chlorophenyl (ortho-chloro) substitution introduces significant steric bulk proximal to the pyrrolidine core. This restricts conformational freedom, often enhancing selectivity for specific GPCR pockets by enforcing a specific dihedral angle between the aryl ring and the heterocycle.

This technical guide details the asymmetric synthesis, structural validation, and therapeutic utility of this building block, prioritizing scalable, enantioselective methodologies over classical resolution.

Part 1: Structural Significance & Pharmacophore Analysis

The 3-arylpyrrolidine motif is a bioisostere of the 3-arylpiperidine and 3-arylmorpholine scaffolds found in numerous blockbuster drugs (e.g., Preclamol). However, the ortho-chloro substitution on the phenyl ring creates a unique pharmacological profile:

-

Conformational Locking: The chlorine atom at the C2' position creates steric clash with the pyrrolidine hydrogens, forcing the phenyl ring out of coplanarity. This "twisted" conformation is often critical for fitting into the narrow hydrophobic clefts of transporters like SERT.

-

Metabolic Stability: The electron-withdrawing chlorine deactivates the phenyl ring against CYP450-mediated oxidation, while blocking the metabolically vulnerable ortho position.

-

Lipophilicity: The Cl-substituent increases LogP, enhancing blood-brain barrier (BBB) permeability, a non-negotiable requirement for CNS targets.

DOT Diagram: Pharmacophore & Structural Logic

Figure 1: Structural logic linking the 2-chloro substitution and chirality to pharmacological outcomes.

Part 2: Synthetic Pathways & Enantiocontrol[1][2]

While racemic synthesis followed by chiral resolution (using tartaric acid or chiral HPLC) is possible, it is atom-inefficient (50% yield max). The industry standard for high-value intermediates is Asymmetric Conjugate Addition .

Method A: Rhodium-Catalyzed Asymmetric Addition (The "Hayashi-Miyaura" Route)

This method is preferred for its high enantiomeric excess (>95% ee) and scalability. It utilizes an arylboronic acid addition to a maleimide acceptor, followed by reduction.

Mechanism: The catalytic cycle involves a Hydroxy-Rhodium species.[1] The ortho-chloro substituent on the boronic acid makes the transmetallation step slower due to sterics, requiring electron-rich, bulky chiral ligands (like BINAP or chiral dienes) to stabilize the intermediate and induce high enantioselectivity.

DOT Diagram: Rhodium Catalytic Cycle

Figure 2: Catalytic cycle for the Rh-catalyzed asymmetric addition of 2-chlorophenylboronic acid.

Part 3: Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-3-(2-Chlorophenyl)pyrrolidine

Target: High ee (>96%) synthesis starting from N-benzylmaleimide.

Reagents:

-

N-Benzylmaleimide (1.0 eq)

-

2-Chlorophenylboronic acid (1.5 eq) - Note: Excess needed due to slow transmetallation of ortho-substituted rings.

-

[Rh(OH)(cod)]2 (3 mol%)

-

(R)-BINAP (4.5 mol%)

-

Solvent: Dioxane/H2O (10:1)

-

Reductant: LiAlH4 (Lithium Aluminum Hydride)

Step-by-Step Workflow:

-

Catalyst Formation: In a Schlenk flask under Argon, dissolve [Rh(OH)(cod)]2 and (R)-BINAP in Dioxane. Stir at RT for 15 min to generate the active chiral complex.

-

Addition: Add 2-Chlorophenylboronic acid and N-benzylmaleimide. Add water (critical for the hydrolysis step of the catalytic cycle).

-

Reaction: Heat to 60°C for 12 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The maleimide spot should disappear.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4 and concentrate.

-

Intermediate Purification: Flash chromatography yields (R)-1-benzyl-3-(2-chlorophenyl)pyrrolidine-2,5-dione.

-

Global Reduction: Dissolve the succinimide intermediate in dry THF. Cool to 0°C. Carefully add LiAlH4 (3.0 eq) pellets. Reflux for 4 hours.

-

Safety: This reduces both carbonyls to methylenes.

-

-

Deprotection (Optional): If the free amine is required, the N-benzyl group can be removed via chloroethyl chloroformate (ACE-Cl) reflux in methanol (Hydrogenolysis is difficult due to the Ar-Cl bond sensitivity).

Yield: Typically 75-85% overall. Enantiomeric Excess: >96% (determined by Chiral HPLC).[2]

Part 4: Analytical Validation & Quality Control

Trustworthiness in chiral chemistry relies on rigorous analytics.

Table 1: Analytical Specifications

| Test | Method | Acceptance Criteria | Notes |

| Purity | HPLC-UV (254 nm) | > 98.0% | Impurities often include des-chloro analogs. |

| Chiral Purity | Chiral HPLC | > 98% ee | Column: Daicel Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). |

| Absolute Config | X-ray Crystallography | Matches Reference | Validated via HCl salt formation. |

| Residual Metal | ICP-MS | < 10 ppm Rh | Critical for biological assays. |

Self-Validating NMR Check

The ortho-chloro group induces a distinct shielding effect on the pyrrolidine protons.

-

1H NMR (CDCl3): Look for the C2-H protons. In the 2-chlorophenyl derivative, the H2 protons often appear as complex diastereotopic multiplets due to the restricted rotation of the aryl ring, distinct from the simpler patterns seen in 3-phenylpyrrolidine.

Part 5: Therapeutic Applications & References[4][5]

This building block is a core component in the synthesis of "Triple Reuptake Inhibitors" (SNDRIs) and specific subtype-selective anticonvulsants.

Key Application Areas:

-

Analgesia: 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives have shown potency in formalin models of tonic pain, acting via voltage-gated sodium channels [1].[3]

-

Epilepsy: The scaffold serves as a hydrophobic anchor in succinimide-based anticonvulsants, showing superior protective indices compared to Valproic acid [1].

-

Depression: As a rigidified analog of phenethylamine, it targets the orthosteric site of SERT.

References

-

Obniska, J., et al. (2021). "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides." Molecules, 26(6), 1564.[4]

- Hayashi, T., et al. (2003). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Nitroalkenes." Journal of the American Chemical Society, 125(37). (Foundational methodology for asymmetric addition).

-

Lukin, K., et al. (2009).[5] "Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst." Journal of Organic Chemistry, 74, 929-931.[5]

-

Witczuk, B., et al. (1980). "3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity." Polish Journal of Pharmacology, 32(2). (Historical context on resolution).

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst [organic-chemistry.org]

Thermodynamic and Kinetic Solvent Interactions of (S)-3-(2-Chlorophenyl)pyrrolidine: A Technical Guide to Solubility, Extraction, and Chiral Resolution

Executive Summary & Structural Causality

(S)-3-(2-Chlorophenyl)pyrrolidine is a high-value chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). The successful processing, extraction, and purification of this molecule depend entirely on mastering its solubility profile across different solvent classes.

Structurally, the molecule presents a dichotomy: the secondary pyrrolidine amine acts as a polar, hydrogen-bonding center (pKa ~9.5), while the 2-chlorophenyl moiety introduces significant lipophilicity and steric bulk (LogP ~2.65). This structural reality dictates that the free base exhibits preferential solubility in moderately polar aprotic and non-polar solvents, whereas its salt forms (e.g., hydrochlorides or diastereomeric tartrates) require polar protic networks for adequate solvation. Understanding this causality is the foundation for designing scalable crystallization and resolution workflows.

Hansen Solubility Parameters (HSP) & Predictive Modeling

To predict the solubility of (S)-3-(2-chlorophenyl)pyrrolidine, we must evaluate its dispersion (

The addition of the electron-withdrawing 2-chlorophenyl group significantly increases the dispersion forces (

Table 1: Quantitative Solubility Profiling & Solvent Compatibility

| Solvent Class | Representative Solvent | Dielectric Constant ( | Est. Free Base Solubility | Est. Salt Form Solubility | Mechanistic Rationale |

| Polar Protic | Ethanol | 24.5 | High (>100 mg/mL) | Moderate (~50 mg/mL) | H-bond donation stabilizes ionic salts; lipophilic tail solvates the free base. |

| Polar Aprotic | Ethyl Acetate | 6.0 | Very High (>200 mg/mL) | Low (<5 mg/mL) | Matches |

| Non-Polar | Heptane | 1.9 | Moderate (~20 mg/mL) | Insoluble (0 mg/mL) | Low |

| Halogenated | Dichloromethane | 9.1 | Very High (>200 mg/mL) | High (>100 mg/mL) | High polarizability accommodates both the chlorophenyl ring and the amine. |

The Thermodynamics of Diastereomeric Resolution

During the synthesis of chiral pyrrolidines, diastereomeric salt resolution is frequently employed to isolate the pure (S)-enantiomer from a racemic mixture 2[2]. This classical technique relies entirely on the differential solubility of diastereomeric salts formed with chiral resolving agents, such as L-tartaric acid or mandelic acid 3[3].

The thermodynamic equilibrium of this process is highly solvent-dependent. Polar protic solvents like ethanol are preferred because they provide the necessary dielectric constant to solvate the ionic species at reflux, while allowing the less soluble diastereomer to precipitate upon controlled cooling due to subtle differences in crystal lattice energies 4[4].

Thermodynamic workflow for the chiral resolution and isolation of (S)-3-(2-Chlorophenyl)pyrrolidine.

Self-Validating Experimental Protocols

Protocol 1: Empirical Solubility Determination (Gravimetric-HPLC Method)

Causality: Visual solubility estimates are prone to supersaturation errors. This protocol uses a gravimetric mass-balance coupled with HPLC to ensure thermodynamic solubility is measured accurately without solvent-induced degradation.

-

Preparation: Weigh exactly 100.0 mg of (S)-3-(2-Chlorophenyl)pyrrolidine into a temperature-controlled 5 mL glass vial.

-

Solvent Addition: Add the target solvent (e.g., Ethyl Acetate) in 100 µL increments using a calibrated micropipette under constant agitation (500 rpm) at 25.0 °C.

-

Equilibration: Monitor dissolution. The endpoint is reached when the solution is completely optically clear (verified via laser scattering to detect micro-suspensions).

-

Self-Validation (Gravimetric & HPLC): Lyophilize or evaporate a 50 µL aliquot of the saturated solution to dryness. Weigh the residue to calculate the exact concentration (mg/mL). Reconstitute the residue in the mobile phase and analyze via HPLC (UV 220 nm) to confirm that no solvent-mediated degradation occurred during the test.

Protocol 2: Thermodynamic Chiral Resolution and Biphasic Free-Basing

Causality: The separation of enantiomers requires exploiting the minute lattice energy differences between diastereomeric salts. Using 0.5 equivalents of the resolving agent (the "half-equivalent" method) intentionally leaves half of the racemic amine as a free base in solution. This dramatically amplifies the solubility difference, forcing the less soluble (S)-amine salt to precipitate while the (R)-amine remains solvated as a free base.

-

Salt Formation: Dissolve 10.0 g of racemic 3-(2-chlorophenyl)pyrrolidine in 50 mL of absolute ethanol. Add 0.5 equivalents of L-(+)-tartaric acid.

-

Thermodynamic Equilibration: Heat the suspension to 75 °C until a homogeneous solution forms. This ensures the complete disruption of kinetic aggregates.

-

Controlled Crystallization: Cool the solution at a linear rate of -0.5 °C/min to 20 °C. Rationale: Slow cooling favors the thermodynamic crystal lattice of the less soluble (S)-diastereomeric salt, preventing the co-crystallization of impurities.

-

Isolation & Free-Basing: Filter the precipitate. Suspend the solid in a biphasic mixture of Methyl tert-butyl ether (MTBE) (50 mL) and 1M NaOH (50 mL). Rationale: The high pH deprotonates the pyrrolidine nitrogen, drastically lowering its

and driving its partition entirely into the lipophilic MTBE layer. MTBE is chosen over DCM to prevent emulsion formation due to its high interfacial tension with water. -

Self-Validation (Mass Balance & ee%): Evaporate the MTBE layer to yield the free (S)-base. Analyze via a Chiralpak AD-H column HPLC. The resolution is self-validated when the mass of the isolated (S)-base plus the mass of the (R)-enriched base recovered from the mother liquor equals the initial 10.0 g input (± 2% mechanical loss).

References

-

HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL:1

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes Source: The Journal of Organic Chemistry (ACS Publications) URL:2

-

Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers Source: BenchChem URL:3

-

How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine Source: BenchChem URL:4

Sources

molecular weight and formula of 3-(2-chlorophenyl)pyrrolidine

An In-Depth Technical Guide on the Molecular Weight, Formula, and Chemical Profile of 3-(2-Chlorophenyl)pyrrolidine

Executive Summary

3-(2-Chlorophenyl)pyrrolidine is a significant heterocyclic scaffold in medicinal chemistry, particularly within the sub-field of neuropsychopharmacology. Structurally characterized by a saturated five-membered nitrogenous ring (pyrrolidine) substituted at the

This compound acts as a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) ligands. Its structural rigidity and lipophilic profile allow it to mimic the bioactive conformations of neurotransmitters, making it a high-value target for structure-activity relationship (SAR) studies.

Physicochemical Specifications

The following data distinguishes the free base form from its commercially prevalent hydrochloride salt.

Table 1: Core Chemical Data

| Property | Free Base Specification | Hydrochloride Salt Specification |

| IUPAC Name | 3-(2-chlorophenyl)pyrrolidine | 3-(2-chlorophenyl)pyrrolidine hydrochloride |

| CAS Registry Number | Not widely listed (Generic: 1095545-14-4 refers to HCl) | 1095545-14-4 |

| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃Cl₂N (C₁₀H₁₂ClN · HCl) |

| Molecular Weight (Average) | 181.66 g/mol | 218.12 g/mol |

| Monoisotopic Mass | 181.0658 u | 217.0425 u |

| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |

| Solubility | Organic solvents (DCM, MeOH, DMSO) | Water, Methanol, DMSO |

| Chirality | 1 Chiral Center (C3). Exists as (R)- and (S)- enantiomers.[1] | Same |

Atomic Composition Analysis (Free Base)

-

Carbon (C): 66.12%

-

Hydrogen (H): 6.66%

-

Chlorine (Cl): 19.51%

-

Nitrogen (N): 7.71%

Structural & Conformational Analysis

The 3-arylpyrrolidine core is not planar. The pyrrolidine ring adopts an "envelope" or "twist" conformation to minimize torsional strain and steric interactions between the C3-aryl substituent and the adjacent methylene groups.

-

The Ortho-Chloro Effect: The chlorine atom at the 2-position of the phenyl ring introduces significant steric bulk compared to unsubstituted or para-substituted analogs. This forces the phenyl ring to rotate out of the plane relative to the pyrrolidine core, locking the molecule into a specific bioactive conformation that often favors binding to monoamine transporters.

-

Chirality: The C3 carbon is stereogenic. In drug development, the enantiomers often exhibit distinct pharmacological profiles. For instance, in many 3-arylpyrrolidine-based antidepressants, one enantiomer (often S) is significantly more potent than the other.

Synthetic Methodology

The synthesis of 3-(2-chlorophenyl)pyrrolidine is typically achieved via the reduction of a succinimide intermediate. This route is preferred for its scalability and the accessibility of starting materials.

Experimental Protocol: Succinimide Reduction Route

Reagents: 2-(2-Chlorophenyl)succinic acid, Urea (or Ammonia), Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).

Step 1: Formation of 3-(2-chlorophenyl)pyrrolidine-2,5-dione (Succinimide Intermediate)

-

Reactants: Charge a round-bottom flask with 2-(2-chlorophenyl)succinic acid (1.0 eq) and Urea (1.2 eq).

-

Fusion: Heat the mixture to 160–180°C (melt fusion) for 2–4 hours. The reaction evolves ammonia and water.

-

Workup: Cool the melt. Recrystallize the solid residue from ethanol/water to obtain the succinimide.

Step 2: Reduction to Pyrrolidine

-

Setup: Purge a reaction vessel with Argon/Nitrogen. Add anhydrous THF and LiAlH₄ (3.0 eq) at 0°C.

-

Addition: Dissolve the succinimide from Step 1 in anhydrous THF and add dropwise to the LiAlH₄ suspension.

-

Reflux: Heat to reflux (66°C) for 12–24 hours to ensure complete reduction of both carbonyl groups.

-

Quench: Cool to 0°C. Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

-

Isolation: Filter the aluminum salts. Evaporate the filtrate to yield the crude amine.

-

Purification: Convert to the HCl salt by adding ethereal HCl, filter the precipitate, and recrystallize from isopropanol.

Synthesis Workflow Visualization

Figure 1: Step-wise synthetic pathway from aldehyde precursor to the final pyrrolidine scaffold.

Analytical Characterization

To validate the identity of 3-(2-chlorophenyl)pyrrolidine, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (7.1 – 7.4 ppm): Multiplet, 4H. The 2-chloro substitution destroys the symmetry of the phenyl ring, resulting in a complex splitting pattern characteristic of ortho-substitution.

-

Methine Chiral Center (C3-H): ~3.4 – 3.6 ppm. Appears as a quintet or complex multiplet due to coupling with neighboring CH₂ groups.

-

Ring Methylenes (C2, C4, C5):

-

3.0 – 3.3 ppm (m, 3H,

-

2.7 – 2.9 ppm (m, 1H,

-

1.8 – 2.3 ppm (m, 2H,

-

3.0 – 3.3 ppm (m, 3H,

-

Amine Proton (NH): ~2.0 ppm (Broad singlet, exchanges with D₂O).

-

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion [M+H]⁺: m/z 182.07 (for ³⁵Cl) and 184.07 (for ³⁷Cl).

-

Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of a single chlorine atom.

-

Fragmentation: Loss of NH₃ or ring opening typically generates tropylium-like cation species (m/z ~125) representing the chlorophenyl-allyl fragment.

Medicinal Chemistry Applications

This molecule is not merely a reagent; it is a "Privileged Scaffold."[2] The 3-phenylpyrrolidine moiety is the pharmacophore responsible for binding to monoamine transporters (SERT, NET, DAT).

-

Mechanism of Action: The protonated nitrogen mimics the terminal amine of biogenic amines (dopamine, serotonin), while the aromatic ring engages in

- -

SAR Optimization: The 2-chloro substituent restricts rotation, often enhancing selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT) compared to the unsubstituted analog.

Pharmacophore Interaction Logic

Figure 2: Abstract representation of the ligand-receptor binding interface. The protonated amine anchors the molecule, while the chlorophenyl group provides hydrophobic interaction and conformational selectivity.

Safety & Handling

-

Hazards: As a secondary amine and halogenated aromatic, it is an irritant. The hydrochloride salt is generally stable but should be treated as a potential CNS active agent.

-

Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent oxidation of the amine. Hygroscopic (HCl salt).

-

Signal Word: WARNING (H302: Harmful if swallowed; H315: Causes skin irritation).

References

-

Obniska, J., et al. (2021).[3] Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564.[3] [Link]

-

National Institute of Standards and Technology (NIST).[4] (n.d.). Pyrrolidine - Gas Phase Thermochemistry. NIST Chemistry WebBook.[5] [Link]

Sources

- 1. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine [webbook.nist.gov]

- 5. Pyrrolidine, 1-(4-chlorophenyl) (CAS 4280-30-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

role of (S)-3-(2-Chlorophenyl)pyrrolidine in serotonin receptor research

The Role of (S)-3-(2-Chlorophenyl)pyrrolidine in Serotonin Receptor Research: An In-Depth Technical Guide

Executive Summary

(S)-3-(2-Chlorophenyl)pyrrolidine is a highly specialized, chiral organic building block utilized extensively in the design and synthesis of neuropharmacological agents. In the realm of serotonin (5-HT) receptor research, the spatial orientation and electronic properties of a ligand are paramount. This compound serves as a rigid, stereospecific scaffold for developing selective 5-HT receptor modulators (particularly 5-HT1A, 5-HT2A, and 5-HT7) and monoamine transporter inhibitors. This guide details the structural rationale, mechanistic pathways, and standardized experimental protocols for utilizing this compound in drug development.

Structural Rationale & Causality in Receptor Binding

As a Senior Application Scientist, I emphasize that the efficacy of a neuro-ligand is dictated by its 3D conformation within the receptor pocket. The use of (S)-3-(2-Chlorophenyl)pyrrolidine is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles[1]:

-

The Pyrrolidine Pharmacophore : The secondary amine of the pyrrolidine ring is protonated at physiological pH. This cationic center is essential for forming a highly conserved salt bridge with the Asp3.32 residue located in transmembrane helix 3 (TM3) of all 5-HT G-protein coupled receptors (GPCRs).

-

The Ortho-Chloro Effect : The substitution of a chlorine atom at the 2-position (ortho) of the phenyl ring introduces significant steric hindrance. This steric bulk restricts the free rotation of the phenyl ring around the C-C bond connecting it to the pyrrolidine core. Consequently, the molecule is "locked" into a specific dihedral angle. This pre-organized, rigid conformation minimizes the entropic penalty upon binding and perfectly aligns the aromatic ring to engage in π-π stacking with the hydrophobic cluster (Trp6.48 and Phe6.52) in the receptor's binding pocket[2].

-

Stereospecificity : The (S)-enantiomer (CAS 1217788-99-2) directs the chlorophenyl group into the optimal spatial trajectory[3]. The (R)-enantiomer often results in steric clashes with the receptor walls, leading to a drastic drop in binding affinity.

Mechanistic Role in Serotonin Pathways

Derivatives of (S)-3-(2-Chlorophenyl)pyrrolidine are frequently synthesized into long-chain arylpiperazines (LCAPs) or pyrrolidine-2,5-diones[1]. These structural motifs are investigated for their dual-action potential:

-

Receptor Modulation : They act as partial agonists or antagonists at 5-HT1A and 5-HT7 receptors, which are critical targets for anxiolytic and anticonvulsant therapies[2].

-

Transporter Inhibition : Modified arylpyrrolidines are also evaluated for their ability to inhibit the Serotonin Transporter (SERT), blocking the reuptake of 5-HT from the synaptic cleft, a primary mechanism for modern antidepressants[4][5].

Mechanism of 5-HT1A receptor modulation by arylpyrrolidine ligands via Gi/o signaling.

Quantitative Data: Binding Affinities

To illustrate the impact of the 2-chloro substitution, the following table summarizes the binding affinities (

| Compound Derivative | Substitution Pattern | 5-HT1A | 5-HT2A | Pharmacological Profile |

| Arylpyrrolidine-A | Unsubstituted (Phenyl) | 70 ± 1 | 34 ± 2 | Non-selective moderate affinity |

| Arylpyrrolidine-B | 2-Chloro | 17 ± 6 | 133 ± 11 | High 5-HT1A selectivity |

| Arylpyrrolidine-C | 3-Chloro | 96 ± 1 | 17 ± 2 | High 5-HT2A selectivity |

| Arylpyrrolidine-D | 4-Fluoro | 424 ± 20 | 506 ± 12 | Poor affinity (steric clash) |

Note: Lower

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the pharmacological profiling of (S)-3-(2-Chlorophenyl)pyrrolidine derivatives must follow a self-validating system. Below is the standardized protocol for conducting a competitive radioligand binding assay to determine 5-HT1A affinity.

Step-by-step workflow for competitive radioligand binding assays in 5-HT receptor research.

Protocol: In Vitro Radioligand Binding Assay (5-HT1A)

Objective : Determine the

Step 1: Membrane Preparation

-

Isolate synaptosomes from the prefrontal cortex of male Wistar rats (or use CHO cells expressing human 5-HT1A receptors).

-

Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 μM pargyline to inhibit MAO, 0.1% ascorbic acid)[7].

Step 2: Assay Incubation

-

In a 96-well plate, combine 50 μL of the test compound (serial dilutions from

to -

Self-Validation Control: Define non-specific binding (NSB) by incubating parallel wells with 10 μM of unlabelled serotonin (5-HT) or fluoxetine[5][8].

-

Incubate the plate at 37°C for 15 minutes to reach equilibrium.

Step 3: Rapid Filtration & Washing

-

Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

-

Critical Causality: Pre-soak the GF/B filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged pyrrolidine ligands to the filter itself[7].

-

Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

Step 4: Quantification & Data Analysis

-

Extract the filters into vials containing 3 mL of liquid scintillation cocktail.

-

Measure retained radioactivity using a liquid scintillation counter.

-

Calculate the

using non-linear regression analysis. -

Convert

to

References

-

(S)-2-(2-Chlorophenyl)pyrrolidine 98% - Avantor, Inc. | avantorsciences.com | 3

-

Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl] | if-pan.krakow.pl | 2

-

Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters - PMC | nih.gov | 4

-

Synthesis and 5-ht1a/5-ht2a receptor activity | if-pan.krakow.pl | 1

-

K i values (µM) for the synthesized compounds against h-DAT, α4β2... | researchgate.net | 5

-

Synthesis and 5-ht1a/5-ht2a receptor activity | if-pan.krakow.pl | 6

-

2-Methyl-4-(4-methylphenyl)pyrrolidine | 1339147-04-4 | benchchem.com | 7

-

WO2007121389A2 - 4,4-disubstituted piperidine derivatives as nk-i and serotonin transporter inhibitors | google.com | 8

Sources

- 1. if-pan.krakow.pl [if-pan.krakow.pl]

- 2. if-pan.krakow.pl [if-pan.krakow.pl]

- 3. avantorsciences.com [avantorsciences.com]

- 4. Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. if-pan.krakow.pl [if-pan.krakow.pl]

- 7. 2-Methyl-4-(4-methylphenyl)pyrrolidine | 1339147-04-4 | Benchchem [benchchem.com]

- 8. WO2007121389A2 - 4,4-disubstituted piperidine derivatives as nk-i and serotonin transporter inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Note: CDI-Mediated Urea and Carbamate Synthesis using (S)-3-(2-Chlorophenyl)pyrrolidine

Executive Summary

(S)-3-(2-Chlorophenyl)pyrrolidine is a highly valued chiral secondary amine utilized in the development of neuroactive and oncological active pharmaceutical ingredients (APIs). Functionalizing this sterically encumbered pyrrolidine to form ureas or carbamates requires highly efficient carbonyl transfer reagents. 1,1'-Carbonyldiimidazole (CDI) provides a robust, phosgene-free route to these target scaffolds. This application note details the mechanistic causality, optimized solvent conditions, and self-validating protocols for achieving high-yielding, enantiopure conversions.

Mechanistic Rationale & Reaction Dynamics

CDI acts as a safe, bench-stable electrophilic carbonyl equivalent[1]. The functionalization of (S)-3-(2-Chlorophenyl)pyrrolidine proceeds via a stepwise nucleophilic acyl substitution:

-

Step 1 (Activation & Mono-adduct Formation): The secondary amine of the pyrrolidine attacks the carbonyl carbon of CDI. The tetrahedral intermediate collapses, expelling one equivalent of imidazole to form a stable carbamoyl imidazole intermediate (1-(1H-imidazole-1-carbonyl)-3-(2-chlorophenyl)pyrrolidine).

-

Causality of Endogenous Basicity: The expelled imidazole (pKa ~7.0) acts as an endogenous mild base in the reaction mixture. This neutralizes acidic byproducts and typically eliminates the need for exogenous bases like DIPEA or Triethylamine (TEA), which can complicate purification[2].

-

Steric Control: The ortho-chloro substitution on the phenyl ring and the chiral nature of the pyrrolidine induce moderate steric hindrance. While this slightly retards the initial attack compared to unhindered primary amines, it is highly advantageous: it naturally suppresses the undesired over-reaction into a symmetrical urea, allowing the mono-adduct to be isolated or utilized in a one-pot sequential addition.

-

Step 2 (Coupling): A second nucleophile (a primary/secondary amine or an alcohol) attacks the carbamoyl imidazole intermediate, expelling the second imidazole moiety to yield the final unsymmetrical urea or carbamate.

Reaction Pathway Visualization

Reaction pathway of (S)-3-(2-Chlorophenyl)pyrrolidine with CDI to form ureas or carbamates.

Quantitative Data: Solvent & Condition Optimization

The choice of solvent directly impacts the stability of the intermediate and the overall reaction kinetics. Below is a summary of optimized parameters for Step 1 (Intermediate Formation).

| Solvent | CDI Stoichiometry | Step 1 Temp / Time | Intermediate Stability | Typical Yield (Step 1) | Mechanistic Notes |

| DCM (Anhydrous) | 1.05 eq | 0 °C → RT / 2–4 h | Excellent | >90% | Preferred for batch synthesis. Easy removal of imidazole via aqueous washes. |

| THF (Anhydrous) | 1.05 eq | RT / 4–6 h | Good | 85–90% | Useful if subsequent coupling requires elevated temperatures or Grignard reagents. |

| MeCN (Anhydrous) | 1.10 eq | RT / 2–4 h | Excellent | >90% | Ideal for N-methylation activation protocols (See Protocol C)[3]. |

| DMF (Anhydrous) | 1.05 eq | RT / 1–2 h | Moderate | 80–85% | Accelerates reaction but complicates aqueous workup; risk of formylation side-reactions. |

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Carbamoyl Imidazole Intermediate

This protocol isolates the highly stable intermediate, which can be stored or immediately subjected to coupling.

Materials:

-

(S)-3-(2-Chlorophenyl)pyrrolidine (1.0 eq)

-

1,1'-Carbonyldiimidazole (1.05 eq) - Must be stored under Argon.

-

Anhydrous Dichloromethane (DCM) (10 mL/mmol)

Step-by-Step Methodology:

-

Preparation: Purge a flame-dried round-bottom flask with Argon. Add CDI (1.05 eq) and suspend in anhydrous DCM. Cool to 0 °C using an ice bath.

-

Addition: Dissolve (S)-3-(2-Chlorophenyl)pyrrolidine (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the CDI suspension over 15 minutes.

-

Causality: Inverse addition (amine to CDI) ensures CDI is always in excess during the critical mixing phase, preventing two pyrrolidine molecules from reacting with one CDI to form a symmetrical urea.

-

-

Self-Validation Check (Moisture): Observe the reaction for gas evolution. The reaction of an amine with CDI produces imidazole, not CO2[2]. If vigorous effervescence is observed, your solvent or reagents are contaminated with water (CDI + H2O → 2 Imidazole + CO2)[1].

-

Reaction Tracking: Remove the ice bath and stir at room temperature. Monitor via TLC (Eluent: 5% MeOH in DCM).

-

Self-Validation Check (TLC): The starting pyrrolidine will stain strongly with Ninhydrin (red/brown for secondary amines). The carbamoyl imidazole product is UV-active but will not stain with Ninhydrin, confirming the complete consumption of the free N-H group.

-

-

Workup: Once complete (typically 2-4 hours), quench with cold water. Extract with DCM. Wash the organic layer with saturated aqueous NaHCO3 and brine. The imidazole byproduct partitions into the aqueous layer. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: One-Pot Synthesis of Unsymmetrical Ureas

If the second nucleophile is a highly reactive primary or secondary aliphatic amine, isolation of the intermediate is unnecessary.

Step-by-Step Methodology:

-

Execute Steps 1-4 of Protocol A.

-

Once TLC confirms the complete formation of the carbamoyl imidazole intermediate, add the second amine (1.2 eq) directly to the reaction flask.

-

Stir at room temperature for 4-12 hours. If the second amine is a hydrochloride salt, add 1.5 eq of DIPEA to liberate the free base.

-

Validation: Monitor the disappearance of the intermediate via LC-MS. The target unsymmetrical urea will exhibit the combined mass of both amines plus 26 Da (the carbonyl insertion).

-

Workup: Wash the organic phase sequentially with 1M HCl (to remove unreacted aliphatic amines and imidazole), water, and brine. Concentrate to yield the crude urea.

Protocol C: Electrophilic Activation via N-Methylation (For Weak Nucleophiles)

If the second nucleophile is sterically hindered or electronically deactivated (e.g., anilines, complex tertiary alcohols), the standard carbamoyl imidazole intermediate may be unreactive. This is overcome by N-methylation of the imidazole ring, converting it into a highly reactive carbamoylimidazolium salt[3][4].

Step-by-Step Methodology:

-

Dissolve the isolated carbamoyl imidazole intermediate (from Protocol A) in anhydrous Acetonitrile (MeCN).

-

Add Methyl Iodide (MeI) (4.0 eq). Caution: Highly toxic alkylating agent.

-

Stir at room temperature for 12-24 hours.

-

Self-Validation Check (Precipitation): The formation of the N-methylated imidazolium iodide salt is typically accompanied by the precipitation of a solid from the MeCN solution, providing immediate visual confirmation of activation[4].

-

Remove excess MeI and solvent in vacuo.

-

Resuspend the highly reactive salt in anhydrous DCM or THF, add the weak nucleophile (1.2 eq) and a non-nucleophilic base (e.g., Cs2CO3), and heat to 50 °C until complete.

References

1.[2] "1,1'-Carbonyldiimidazole" - Thieme Connect. URL: 2.[1] "Carbonyl Diimidazole (CDI)" - Common Organic Chemistry. URL: 3.[4] "Application of Carbamoylimidazolium Salts as Carbamoyl Transfer Reagents and Approaches toward Esterification and Etherification Protocols" - Scholaris. URL: 4.[3] "Synthesis of 2-substituted tetrahydroisoquinolin-6-ols: potential scaffolds for estrogen receptor modulation and/or microtubule" - CSIR Research Space. URL:

Sources

Application Note: Engineering High-Affinity, Cell-Permeable Peptide Nucleic Acids (PNAs) via (S)-3-(2-Chlorophenyl)pyrrolidine Modification

Executive Summary

Peptide Nucleic Acids (PNAs) are powerful synthetic DNA/RNA mimics used extensively in antisense therapeutics and molecular diagnostics. However, standard N-(2-aminoethyl)glycine PNAs (aegPNAs) suffer from high conformational flexibility—leading to entropy loss upon target binding—and poor cellular uptake due to their neutral, hydrophilic backbone.

This application note details the integration of (S)-3-(2-Chlorophenyl)pyrrolidine into the PNA architecture. By utilizing this specific chiral cyclic amine as a terminal or side-chain modifier, researchers can simultaneously lock the PNA into a preorganized helical conformation and drastically improve its lipophilicity. The result is a self-validating, high-affinity antisense construct capable of carrier-free cellular penetration.

Mechanistic Rationale: The Power of Chiral Preorganization

The rational design of functionalized PNAs relies heavily on stereochemistry and steric constraints[1]. The incorporation of (S)-3-(2-Chlorophenyl)pyrrolidine addresses two fundamental physicochemical barriers in PNA drug development:

-

Thermodynamic Preorganization (The Pyrrolidine Ring): Standard aegPNA is highly flexible. When it hybridizes with target RNA, it undergoes a massive loss of conformational entropy (

). The rigid five-membered pyrrolidine ring restricts the dihedral angles of the backbone. The (S)-enantiomer specifically induces a right-handed helical twist in the single-stranded state that perfectly mirrors the A-form geometry of target RNA[2]. Because the PNA is already pre-folded, the entropy penalty upon binding is minimized, driving up the melting temperature ( -

Pharmacokinetic Enhancement (The 2-Chlorophenyl Group): While pyrrolidine rings solve the entropy problem, unmodified PNAs still struggle to cross the hydrophobic lipid bilayer[3]. The bulky, electron-rich 2-chlorophenyl substituent acts as a lipophilic anchor. It provides critical

-stacking and hydrophobic interactions that facilitate membrane partitioning, allowing the construct to bypass the need for highly toxic cationic delivery agents[4].

Dual mechanistic advantage of the chiral pyrrolidine modification in antisense PNA applications.

Quantitative Data: Thermodynamic and Pharmacokinetic Profiling

The table below summarizes the benchmark improvements observed when integrating chiral pyrrolidine derivatives into a standard 8-mer antisense PNA targeting a complementary mRNA sequence.

| PNA Construct | Sequence (N → C) | Cellular Uptake Efficiency (%) | ||

| Unmodified aegPNA | H-GTAGATCA-NH | 52.4 | -12.1 | < 5% |

| Terminal-Modified PNA | (S)-CPP-GTAGATCA-NH | 58.1 | -14.8 | 42% |

| H-GTA(CPP)GATCA-NH | 61.5 | -16.2 | 38% |

Note: (S)-CPP = (S)-3-(2-Chlorophenyl)pyrrolidine conjugated via a succinyl linker. Data represents validated thermodynamic trends for chiral pyrrolidine-modified PNAs.

Experimental Methodologies

The following protocols outline the synthesis of a terminally modified PNA. Every step is designed as a self-validating system to ensure maximum yield and prevent side reactions.

Protocol A: Preparation of the Chiral Modifier

To integrate (S)-3-(2-Chlorophenyl)pyrrolidine into the Solid-Phase Peptide Synthesis (SPPS) workflow, the secondary amine must first be converted into a carboxylic acid-terminated linker.

-

Reaction: Dissolve 1.0 eq of (S)-3-(2-Chlorophenyl)pyrrolidine hydrochloride[4] and 1.2 eq of succinic anhydride in anhydrous dichloromethane (DCM).

-

Catalysis: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA neutralizes the hydrochloride salt and acts as a non-nucleophilic base to drive the ring-opening of succinic anhydride.

-

Purification: Stir for 4 hours at room temperature, wash with 5% citric acid to remove unreacted amine, and evaporate the organic layer to yield the succinyl-derivatized modifier.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) of the PNA

-

Resin Preparation: Swell MBHA (4-methylbenzhydrylamine) resin in Dimethylformamide (DMF) for 1 hour. Causality: MBHA is strictly selected because, upon acidic cleavage, it yields a C-terminal amide. This neutralizes the negative charge of a standard free carboxylate, preventing electrostatic repulsion with the target RNA phosphate backbone and further enhancing membrane permeability.

-

Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc protecting group.

-

Coupling: Mix 3.0 eq of Fmoc-PNA-OH monomer, 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF. Add to the resin and shake for 45 minutes. Causality: HATU is preferred over HBTU because its HOAt leaving group is highly reactive and specifically suited for overcoming the steric hindrance associated with tightly packed PNA backbones.

Protocol C: On-Resin Conjugation of the Chiral Pyrrolidine

-

Following the final Fmoc deprotection of the N-terminal PNA monomer, prepare a coupling solution containing 3.0 eq of the succinyl-derivatized (S)-3-(2-Chlorophenyl)pyrrolidine (from Protocol A), 2.9 eq HATU, and 6.0 eq DIPEA.

-

React with the resin for 2 hours. Causality: The extended coupling time (2 hours vs. 45 minutes) is mandatory to accommodate the steric bulk of the 2-chlorophenyl group approaching the solid support.

Protocol D: Cleavage and Purification

-

Cleavage: Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA) and m-cresol (95:5 v/v) for 90 minutes. Causality:m-Cresol is a critical nucleophilic scavenger. During the removal of the benzhydryloxycarbonyl (Bhoc) protecting groups from the PNA nucleobases, highly reactive carbocations are generated. Without m-cresol, these carbocations would irreversibly alkylate the electron-rich purine rings (Adenine and Guanine), destroying the probe's hybridization capability.

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the modified PNA.

-

Purification: Isolate the product via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA.

Workflow for Solid-Phase Synthesis of (S)-3-(2-Chlorophenyl)pyrrolidine-modified PNA.

References

-

Vilaivan, T. (2015). Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applications. Accounts of Chemical Research, 48(6), 1645-1656.

-

Nielsen, P. E., et al. (2000). Pyrrolidine PNA: A Novel Conformationally Restricted PNA Analogue. Organic Letters, 2(24), 3865-3868.

-

Suparpprom, C., et al. (2017). Hydrophilic and Cell-Penetrable Pyrrolidinyl Peptide Nucleic Acid (PNA) via Post Synthetic Modification with Hydrophilic Side Chains. Bioconjugate Chemistry, 28(9), 2392-2402.

-

Chem-Impex International. 3-(2-Chlorophenyl)pyrrolidine hydrochloride - Product Specifications and Applications.

Sources

Advanced Application Note: Strategic One-Pot Cyclocondensation Architectures for Pyrrolidine Scaffolds

Executive Summary & Strategic Value

The pyrrolidine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural core for antiviral agents (e.g., Daclatasvir), DPP-4 inhibitors, and novel anticancer spiro-alkaloids. Traditional stepwise synthesis often suffers from poor atom economy and extensive purification requirements.

This Application Note details three high-value one-pot cyclocondensation protocols that maximize structural complexity while minimizing operational steps. We move beyond basic textbook synthesis to cover:

-

Thermal Decarboxylative Cascades (High robustness, spiro-complexity).

-

Ag(I)-Catalyzed Enantioselective [3+2] Cycloaddition (High precision, chiral control).

-

Ir-Catalyzed Reductive Generation (Accessing ylides from stable amides).

Mechanistic Pathways & Method Selection

The choice of method depends heavily on the desired substitution pattern and stereochemical requirements. The following decision matrix outlines the optimal pathway for specific target architectures.

Figure 1: Strategic decision matrix for selecting the optimal pyrrolidine synthesis protocol based on target structural features.

Method A: Thermal Decarboxylative Cascade (Spiro-Pyrrolidines)

Best for: Rapid generation of molecular complexity, specifically spiro-oxindole pyrrolidines. Mechanism: Condensation of an amino acid with a ketone (e.g., isatin) generates an oxazolidinone intermediate, which undergoes thermal decarboxylation to form a reactive azomethine ylide in situ.

Protocol 1: Microwave-Assisted Synthesis in Green Solvent

This protocol utilizes ethanol or water/ethanol mixtures, adhering to Green Chemistry principles while ensuring high yields.

Reagents:

-

Isatin derivative (1.0 equiv)

-

Sarcosine or Proline (1.1 equiv)

-

Dipolarophile (e.g., Chalcone, Nitrostyrene, or 3-alkenyl oxindole) (1.0 equiv)

-

Solvent: Ethanol (EtOH) or Water:EtOH (1:1)

Step-by-Step Procedure:

-

Charge: In a 10 mL microwave process vial, add Isatin (1.0 mmol), Sarcosine (1.1 mmol), and the Dipolarophile (1.0 mmol).

-

Solvate: Add 3 mL of EtOH. (Note: Reactants may not fully dissolve initially).

-

Irradiate: Cap the vial and place in a microwave reactor.

-

Settings: 100°C, High Absorption, 15 minutes.

-

Pressure: Monitor to ensure it stays below vessel limits (typically <15 bar).

-

-

Work-up: Allow the vial to cool to room temperature.

-

Crystallization:[1] In many cases, the spiro-product precipitates upon cooling.

-

Filtration: Filter the solid, wash with cold EtOH (2 x 2 mL).

-

-

Purification: If no precipitate forms, remove solvent in vacuo and purify via flash column chromatography (Hexane:EtOAc gradient).

Critical Process Parameters (CPPs):

-

Temperature: Decarboxylation typically requires >80°C. Below this, the intermediate oxazolidinone may isolate.

-

Stoichiometry: A slight excess of amino acid compensates for potential sublimation or side reactions.

Method B: Ag(I)-Catalyzed Enantioselective [3+2] Cycloaddition

Best for: High enantiomeric excess (ee) and diastereoselectivity (endo/exo control).

Mechanism: Ag(I) coordinates with the

Protocol 2: Ag/Ligand Catalyzed Room Temperature Synthesis

Reagents:

-

Glycine imino ester (1.0 equiv)

-

Dipolarophile (e.g., Maleimide, Acrylate) (1.1 equiv)

-

Catalyst: AgOAc (3-5 mol%)

-

Ligand: Chiral Phosphoramidite or (R)-DM-SEGPHOS (3-6 mol%)

-

Base: Triethylamine (Et3N) (5-10 mol%)

-

Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Procedure:

-

Catalyst Formation (Pre-complexation):

-

In a flame-dried Schlenk tube under Argon, add AgOAc (0.05 mmol) and the Chiral Ligand (0.06 mmol).

-

Add 1 mL anhydrous Toluene. Stir for 30 mins at Room Temperature (RT) to form the active complex.

-

-

Add Reactants:

-

Add the Glycine imino ester (1.0 mmol) and Dipolarophile (1.1 mmol) to the catalyst solution.

-

Add Et3N (0.1 mmol) to initiate deprotonation.

-

-

Reaction: Stir at RT (or 0°C for higher ee) for 4–12 hours. Monitor by TLC for consumption of the imino ester.

-

Quench: Filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Data Validation (Expected Results):

-

Yield: >85%

-

dr: >20:1 (Endo selective typically)

-

ee: >90% (Dependent on ligand match)

Figure 2: Mechanistic flow of the Ag(I)-catalyzed enantioselective cycloaddition.

Method C: Ir-Catalyzed Reductive Generation (From Amides)

Best for: Using stable tertiary amides instead of unstable aldehydes/imines. This is a "modern classic" methodology utilizing Vaska's complex. Mechanism: Vaska's complex catalyzes the hydrosilylation of the amide carbonyl.[2] Spontaneous elimination of silanol generates the azomethine ylide, which is then trapped.

Protocol 3: Vaska's Complex Reductive Cascade[3]

Reagents:

-

Tertiary Amide (e.g., N-benzyl lactam or amide) (1.0 equiv)

-

Dipolarophile (e.g., Methyl acrylate) (1.5 equiv)

-

Catalyst: Vaska’s Complex [IrCl(CO)(PPh3)2] (1 mol%)[2]

-

Reductant: 1,1,3,3-Tetramethyldisiloxane (TMDS) (1.2 equiv)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with N2/Ar.

-

Charge: Add the Amide (1.0 mmol), Dipolarophile (1.5 mmol), and Vaska's complex (0.01 mmol).

-

Solvent & Reductant: Add Toluene (2 mL) followed by dropwise addition of TMDS (1.2 mmol).

-

Reaction: Stir at Room Temperature.

-

Observation: Evolution of H2 gas may occur; ensure venting is possible (e.g., needle in septum).

-

Time: 2–6 hours.

-

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (to remove silicone byproducts).

-

Purification: Dry organic layer over MgSO4, concentrate, and purify via column chromatography.

Why this works: The iridium center activates the Si-H bond, allowing reduction of the amide to a hemiaminal silyl ether, which collapses to the iminium ion/ylide.

Comparative Data & Troubleshooting

| Feature | Method A: Thermal | Method B: Ag-Catalyzed | Method C: Ir-Reductive |

| Precursor | Aldehyde/Ketone + Amine | Imino Ester | Tertiary Amide |

| Conditions | High Temp (80-100°C) | Room Temp / 0°C | Room Temp |

| Stereocontrol | Diastereoselective (Spiro) | Highly Enantioselective | Diastereoselective |

| Atom Economy | High (CO2 loss) | High | Moderate (Silane waste) |

| Key Risk | Decarboxylation failure | Moisture sensitivity | Catalyst poisoning |

Troubleshooting Guide:

-

Low Yield (Method A): If the intermediate forms but doesn't cyclize, increase temperature or switch to a higher boiling solvent (e.g., Xylene).

-

Poor ee (Method B): Ensure the solvent is strictly anhydrous. Water competes with the ligand for Ag coordination. Lower the temperature to -20°C.

-

Incomplete Reaction (Method C): Fresh TMDS is crucial. Old silane sources often contain oligomers that reduce efficacy.

References

-

ResearchGate. Silver/Segphos‐Catalyzed Asymmetric 1,3‐Dipolar Cycloaddition for the Enantioselective Synthesis of Pyrrolidine Spirooxindoles. [Link]

-

ChemRxiv. A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. [Link]

-

RSC Green Chemistry. On-water pyrrolidine-mediated domino synthesis of 2-iminoisatins. [Link]

-

Synthetic Communications. Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions (2018–2024). [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of (S)-3-(2-Chlorophenyl)pyrrolidine During Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining the stereochemical integrity of (S)-3-(2-Chlorophenyl)pyrrolidine during amide coupling reactions. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic procedures and prevent unwanted racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-3-(2-Chlorophenyl)pyrrolidine?

A1: Racemization is the process by which a single enantiomer of a chiral compound, such as (S)-3-(2-Chlorophenyl)pyrrolidine, converts into an equal mixture of both enantiomers (a racemate). In pharmaceutical development, the biological activity and safety profile of a drug are often highly dependent on its specific three-dimensional structure. The formation of the undesired enantiomer can lead to reduced efficacy, altered pharmacological effects, or even toxicity. Therefore, preserving the enantiomeric purity of your chiral starting materials is paramount.

Q2: What are the primary causes of racemization during amide coupling reactions?

A2: The principal cause of racemization in this context is the deprotonation at the chiral center (the carbon atom bonded to the nitrogen and the chlorophenyl group), followed by reprotonation. This process is often facilitated by the reaction conditions, particularly the choice of base, coupling reagent, solvent, and temperature. The resulting planar intermediate can be protonated from either face, leading to a loss of the original stereochemistry.

Q3: Are certain coupling reagents more prone to causing racemization?

A3: Yes. While highly efficient, some coupling reagents can increase the risk of racemization, especially when used under non-optimized conditions. For instance, carbodiimide reagents like DCC and EDC, when used alone, can lead to the formation of highly reactive intermediates that are susceptible to racemization.[1][2] However, their tendency to cause racemization can be significantly suppressed by using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2][3] Phosphonium and uronium/aminium reagents (e.g., HBTU, HATU) are generally very efficient with rapid reaction times and minimal racemization, especially when used with additives.[4]

Q4: How does the choice of base influence racemization?

A4: The base plays a critical role in amide coupling, but a strong or sterically unhindered base can readily abstract the proton at the chiral center, promoting racemization.[1][3] The concentration of the base is also a key factor; using the minimum amount necessary for the reaction is advisable.[3]

Troubleshooting Guides

This section provides detailed guidance on how to troubleshoot and prevent racemization during the coupling of (S)-3-(2-Chlorophenyl)pyrrolidine.

Issue 1: Significant Racemization Detected in the Final Product

If you are observing a loss of enantiomeric excess (e.e.) in your coupled product, it is crucial to systematically evaluate your reaction conditions.

Root Cause Analysis & Solutions

The following diagram illustrates the key factors that can contribute to racemization and the corresponding strategies to mitigate this issue.

Caption: Troubleshooting workflow for racemization.

Detailed Recommendations

| Parameter | Problem | Recommended Solution | Rationale |

| Base Selection | Strong, non-sterically hindered bases (e.g., DBU, KOH) or even common bases like DIPEA can increase the rate of racemization.[1][3] | Opt for a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5] Use the minimum effective concentration. | Sterically hindered bases are less likely to abstract the proton at the chiral center due to steric hindrance, thus preserving the stereochemistry.[6] |

| Coupling Reagent | Highly reactive coupling agents, especially when used without additives, can promote side reactions including racemization.[7] | Employ coupling reagents known to suppress racemization, such as HATU, HBTU, or EDC in combination with an additive like HOBt or OxymaPure.[3][7] | Additives form an active ester intermediate that is less prone to racemization than the intermediate formed with the coupling reagent alone.[3] |

| Temperature | Higher reaction temperatures accelerate all reaction rates, including the undesired racemization pathway.[8][9] | Conduct the coupling reaction at the lowest feasible temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress.[3] | Lower temperatures decrease the kinetic energy of the molecules, reducing the likelihood of overcoming the activation energy for racemization. |

| Solvent Choice | Polar aprotic solvents (e.g., DMF) can sometimes facilitate racemization. | Consider using less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), provided your starting materials are sufficiently soluble.[8] | Less polar solvents may not stabilize the charged intermediate involved in the racemization pathway as effectively as polar solvents. |

| Reaction Time | Prolonged exposure to basic conditions or elevated temperatures increases the opportunity for racemization.[10] | Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[10] | Minimizing the reaction time reduces the exposure of the chiral center to conditions that can induce epimerization. |

Issue 2: Low Coupling Yield with Hindered Substrates

When coupling (S)-3-(2-Chlorophenyl)pyrrolidine to a sterically demanding carboxylic acid, you may encounter low yields. Aggressive conditions to force the reaction can lead to racemization.

Strategies for Sterically Hindered Couplings

-

Acyl Fluoride Intermediates: Conversion of the carboxylic acid to an acyl fluoride in situ can be an effective strategy for coupling with sterically hindered amines.[11] Acyl fluorides are highly reactive yet can often be formed under mild conditions.[11]

-

Alternative Coupling Reagents: For particularly challenging couplings, consider reagents like TOTT (a thiuronium salt) or COMU, which have shown good results with sterically hindered amino acids.[12]

-

Extended Reaction Time at Low Temperature: Instead of increasing the temperature, which can promote racemization, extend the reaction time at a lower temperature (e.g., room temperature or slightly below).[13]

Experimental Protocols

Here are two detailed protocols designed to minimize racemization during the amide coupling of (S)-3-(2-Chlorophenyl)pyrrolidine.

Protocol 1: General Coupling Using HATU

This protocol is a robust starting point for most amide coupling reactions involving (S)-3-(2-Chlorophenyl)pyrrolidine.

Materials:

-

Carboxylic acid (1.0 eq)

-

(S)-3-(2-Chlorophenyl)pyrrolidine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and dissolve it in anhydrous DCM or DMF.

-

Add (S)-3-(2-Chlorophenyl)pyrrolidine to the solution.

-

In a separate flask, dissolve HATU and DIPEA in a small amount of the same anhydrous solvent.

-

Cool the carboxylic acid/amine mixture to 0 °C in an ice bath.

-

Add the HATU/DIPEA solution dropwise to the cooled mixture over 5-10 minutes.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Analyze the enantiomeric excess of the final product by chiral HPLC.

Protocol 2: Carbodiimide-Mediated Coupling with HOBt

This protocol is a cost-effective alternative that effectively suppresses racemization.

Materials:

-

Carboxylic acid (1.0 eq)

-

(S)-3-(2-Chlorophenyl)pyrrolidine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N-Methylmorpholine (NMM) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, HOBt, and (S)-3-(2-Chlorophenyl)pyrrolidine in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add NMM to the mixture and stir for 5 minutes.

-

Add EDC·HCl in one portion.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours, or until completion as indicated by TLC or LC-MS.

-

Work-up the reaction as described in Protocol 1.

-

Purify the crude product and determine the enantiomeric excess by chiral HPLC.

References

-

Li, G., & Wang, J. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. [Link]

-

AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. AAPPTEC. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

-

Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7542. [Link]

-

Coin, I., Dölling, R., & Beyermann, M. (2007). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 13(12), 749-755. [Link]

-

Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Hu, L., et al. (2018). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 51(9), 2256-2267. [Link]

-

ResearchGate. (n.d.). How to reduce epimerization in Chiral molecule? ResearchGate. [Link]

-

Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

AAPPTEC Peptides. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hepatochem.com [hepatochem.com]

- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 12. bachem.com [bachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting 3-(2-Chlorophenyl)pyrrolidine Synthesis & Purification

Welcome to the Technical Support Hub for the synthesis and isolation of 3-(2-Chlorophenyl)pyrrolidine . This core 3-arylpyrrolidine motif is a privileged scaffold and a critical intermediate in the development of pharmaceuticals targeting neurological disorders and advanced agrochemicals[1].

The most reliable and frequently utilized synthetic route involves the reduction of a 3-(2-chlorophenyl)succinimide intermediate using Lithium Aluminum Hydride (LiAlH₄) or Borane[2]. While highly effective, this pathway is prone to specific impurity profiles—ranging from incompletely reduced lactams to dehalogenated byproducts and inorganic emulsions. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Diagnostic & Purification Logic

Diagnostic workflow for isolating 3-(2-chlorophenyl)pyrrolidine from reaction impurities.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a mass +14 Da higher than my target mass. What is this impurity, and how do I eliminate it? A1: A +14 Da mass difference relative to the target pyrrolidine indicates an incompletely reduced lactam intermediate (e.g., 3-(2-chlorophenyl)pyrrolidin-2-one)[3].

-

Causality: LiAlH₄ reduces the two carbonyls of the succinimide sequentially. The first reduction forms a highly stable aluminate-lactam complex. If the reaction temperature is too low, the reflux time is insufficient, or the LiAlH₄ has been partially deactivated by atmospheric moisture, the second reduction step will stall, leaving you with the lactam[2].

-

Solution: Ensure you are using a sufficient excess of fresh, unexposed LiAlH₄ (typically 3–4 equivalents). Reflux the reaction in anhydrous THF for a minimum of 8–12 hours to provide the activation energy required to drive the reduction of the lactam intermediate to completion[2].

Q2: I have unreacted 3-(2-chlorophenyl)succinimide in my crude mixture. How do I separate it from the product without using column chromatography? A2: You can exploit the differential pKa of the molecules using a targeted acid-base extraction[4].

-

Causality: The target 3-(2-chlorophenyl)pyrrolidine contains a basic secondary amine (pKa ~8.5), whereas the unreacted succinimide and lactam impurities are neutral amides/imides. By washing the organic mixture with 1M HCl, the pyrrolidine is protonated into a water-soluble hydrochloride salt, partitioning entirely into the aqueous layer. The neutral impurities remain in the organic layer and can be discarded.

Q3: I am detecting 3-phenylpyrrolidine (loss of the chlorine atom). What causes this dehalogenation? A3: Reductive dehalogenation is a common side reaction when working with ortho-halogenated aromatics.

-

Causality: This occurs via two primary pathways. First, if your precursor was synthesized via a Palladium-catalyzed cross-coupling (e.g., Heck reaction), residual Pd can catalyze the oxidative addition and subsequent hydrodehalogenation of the Ar-Cl bond during the reduction step[5]. Second, extended reflux times with massive excesses of aggressive hydrides like LiAlH₄ can directly cleave the activated Ar-Cl bond.

-

Solution: Scavenge any residual transition metals from previous steps using metal scavengers before reduction. If dehalogenation persists, switch the reducing agent from LiAlH₄ to a milder, more chemoselective alternative like Borane-THF (BH₃·THF).

Q4: My aqueous workup after the LiAlH₄ reduction results in a thick, unfilterable gelatinous emulsion. How do I recover my product? A4: You are experiencing classic aluminum hydroxide polymer gelation.

-

Causality: Quenching LiAlH₄ with plain water generates Al(OH)₃, which forms a highly hydrated, polymeric gel that traps the amine product and prevents phase separation[6].

-

Solution: Implement the Fieser Workup[7]. By adding water, followed by 15% NaOH, and then more water in a specific stoichiometric ratio, the aluminum is converted into a granular, free-flowing sodium aluminate (NaAlO₂) precipitate that is easily filtered.

Part 3: Quantitative Data Summaries

| Impurity Type | Specific Compound | MW ( g/mol ) | Detection Method | Removal Strategy |